6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime
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Description
Scientific Research Applications
Regioselective Synthesis and Derivative Formation
A remarkable application of thiochromen-4-one oximes is in the regioselective synthesis of thieno[2,3-b]thiochromen-4-one oximes, achieved through a thio[3 + 2] cyclization reaction. This method, catalyzed by K2CO3, not only provides access to these compounds under mild conditions but also leads to the formation of unexpected C-C and C-S bonds. This synthesis pathway opens up new avenues for producing 2-amino thieno[2,3-b]thiochromen-4-one and 2-nitroso derivatives, showcasing the compound's versatility in organic synthesis (Karuna Mahato, Prasanta Ray Bagdi, A. Khan, 2017).
Reactivity and Synthesis of Thiochromene Derivatives
Another application is demonstrated in the synthesis and reactivities of 2-trifluoromethyl-4H-thiochromene derivatives. The study outlines how 2-trifluoromethyl-4H-thiochromen-4-one reacts with various reagents to yield corresponding anils, azines, hydrazones, and oxime derivatives. This reactivity profile signifies the compound's utility in producing a wide range of chemically diverse molecules, which can be pivotal in drug development and material science (B. I. Usachev, M. Shafeev, V. Sosnovskikh, 2006).
Complex Formation and Coordination Chemistry
The compound also finds application in the field of coordination chemistry, where its derivatives exhibit adaptable coordination towards metal ions such as zinc(II) and mercury(II). These interactions facilitate the formation of diverse metal-organic frameworks, which are of significant interest for catalysis, environmental remediation, and the development of advanced materials (G. A. Ardizzoia, S. Brenna, B. Therrien, 2010).
Pharmaceutical Scaffold Development
Moreover, the structural features of 6-chloro-2,3-dihydro-4H-thiochromen-4-one oxime derivatives are leveraged in pharmaceutical sciences to develop novel scaffolds. These scaffolds can be functionalized further to create potent therapeutic agents, indicating the compound's significance in medicinal chemistry research (L. Wen, Ji-Hui Sun, Ming Li, En-Tao Sun, Shusheng Zhang, 2008).
Properties
IUPAC Name |
(NE)-N-(6-chloro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSUJQIKHWGVBW-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=NO)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CSC2=C(/C1=N/O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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